molecular formula C8H5BrF4O B2460972 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-OL CAS No. 1613518-87-8

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-OL

Cat. No.: B2460972
CAS No.: 1613518-87-8
M. Wt: 273.025
InChI Key: LTRPGOFDEZKCHX-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-OL is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-OL typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding fluorinated benzyl alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-Bromo-5-fluoro-alpha-(trifluoromethyl)benzaldehyde or 3-Bromo-5-fluoro-alpha-(trifluoromethyl)benzoic acid.

    Reduction: 3-Fluoro-alpha-(trifluoromethyl)benzyl Alcohol.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-OL involves its interaction with specific molecular targets. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Bromo-5-fluorobenzotrifluoride
  • 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol

Uniqueness

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-OL is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRPGOFDEZKCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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